molecular formula C9H15N5O B6246506 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 2408970-68-1

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6246506
CAS No.: 2408970-68-1
M. Wt: 209.2
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Description

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a triazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

    Attachment to Piperidine: The triazole ring is then coupled with a piperidine derivative through nucleophilic substitution or other coupling reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the triazole or piperidine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the triazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions (e.g., solvents like dichloromethane, temperatures ranging from -78°C to room temperature).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-sulfonamide: Contains a sulfonamide group, offering different chemical and biological properties.

    3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-thioamide: Features a thioamide group, which can influence its reactivity and interactions.

Uniqueness

3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is unique due to its specific combination of the triazole and piperidine rings with a carboxamide group. This structure provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

2408970-68-1

Molecular Formula

C9H15N5O

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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